N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate
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Overview
Description
N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate is a synthetic compound known for its role as a protease inhibitor. It is commonly used in biochemical research to study protease activity and inhibition. The compound is characterized by its ability to inhibit specific proteases, making it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino groups, followed by the coupling of N-acetyl-L-leucine with L-leucine. The final step involves the coupling of the resulting dipeptide with L-arginine, followed by the addition of sulphate to form the final compound. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory activity.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate is widely used in scientific research due to its protease inhibitory properties. Some of its applications include:
Chemistry: Used as a tool to study protease mechanisms and inhibition.
Biology: Employed in cell biology to investigate protease functions and their role in cellular processes.
Medicine: Explored for its potential therapeutic applications in diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate involves the inhibition of protease enzymes. The compound binds to the active site of the protease, preventing substrate access and subsequent proteolytic activity. This inhibition is often competitive, with the compound mimicking the natural substrate of the protease. The molecular targets include various cysteine and serine proteases, and the pathways involved are related to protease-mediated cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-Leu-Leu-norleucinal: Another protease inhibitor with similar inhibitory properties.
N-Acetyl-Leu-Leu-methioninal: A compound with a similar structure but different amino acid residues.
N-Acetyl-Leu-Leu-phenylalaninal: A variant with phenylalanine instead of leucine.
Uniqueness
N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate is unique due to its specific inhibitory activity against certain proteases and its ability to form stable sulphate salts. This stability enhances its usability in various research and industrial applications, making it a valuable tool in protease inhibition studies.
Properties
CAS No. |
73655-05-7 |
---|---|
Molecular Formula |
C20H40N6O9S |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;sulfuric acid |
InChI |
InChI=1S/C20H38N6O5.H2O4S/c1-11(2)9-15(24-13(5)27)17(28)26-16(10-12(3)4)18(29)25-14(19(30)31)7-6-8-23-20(21)22;1-5(2,3)4/h11-12,14-16H,6-10H2,1-5H3,(H,24,27)(H,25,29)(H,26,28)(H,30,31)(H4,21,22,23);(H2,1,2,3,4)/t14-,15-,16-;/m0./s1 |
InChI Key |
IJIKUUTWIAOPKK-NLQWVURJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C.OS(=O)(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C.OS(=O)(=O)O |
Related CAS |
24125-28-8 (Parent) |
Origin of Product |
United States |
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